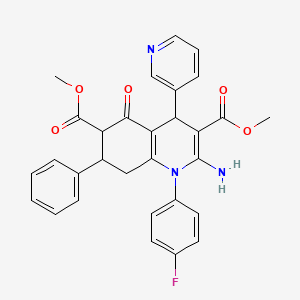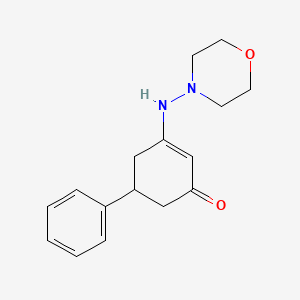
3-(morpholin-4-ylamino)-5-phenylcyclohex-2-en-1-one
Overview
Description
3-(morpholin-4-ylamino)-5-phenylcyclohex-2-en-1-one is a synthetic organic compound that features a morpholine ring attached to an amino group, which is further connected to a phenyl-substituted cyclohexene ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-(morpholin-4-ylamino)-5-phenylcyclohex-2-en-1-one typically involves the following steps:
Formation of the cyclohexene ring: This can be achieved through a Diels-Alder reaction between a diene and a dienophile.
Introduction of the phenyl group: This step often involves a Friedel-Crafts alkylation or acylation reaction.
Attachment of the morpholine ring: This is usually done through a nucleophilic substitution reaction where the morpholine ring is introduced to the cyclohexene ring.
Final functionalization: The amino group is introduced through an amination reaction, often using reagents like ammonia or amines under suitable conditions.
Industrial Production Methods: In an industrial setting, the production of this compound may involve:
Large-scale Diels-Alder reactions: using optimized catalysts and conditions to ensure high yield and purity.
Continuous flow reactors: for the Friedel-Crafts reactions to enhance efficiency and control.
Automated synthesis platforms:
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the cyclohexene ring, leading to the formation of epoxides or ketones.
Reduction: Reduction reactions can convert the cyclohexene ring to a cyclohexane ring, or reduce the carbonyl group to an alcohol.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide under acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.
Substitution: Nucleophiles such as alkyl halides or acyl chlorides under basic conditions.
Major Products:
Oxidation: Epoxides, ketones, or carboxylic acids.
Reduction: Cyclohexane derivatives or alcohols.
Substitution: Various substituted amines or amides.
Scientific Research Applications
3-(morpholin-4-ylamino)-5-phenylcyclohex-2-en-1-one has several applications in scientific research:
Medicinal Chemistry: It is explored for its potential as a pharmacophore in drug design, particularly for its ability to interact with biological targets.
Organic Synthesis: Used as an intermediate in the synthesis of more complex molecules.
Biological Studies: Investigated for its effects on cellular pathways and potential therapeutic benefits.
Industrial Applications: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-(morpholin-4-ylamino)-5-phenylcyclohex-2-en-1-one involves its interaction with specific molecular targets, such as enzymes or receptors. The morpholine ring can enhance the compound’s binding affinity to these targets, while the phenyl and cyclohexene rings contribute to its overall stability and reactivity. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
3-(piperidin-4-ylamino)-5-phenylcyclohex-2-en-1-one: Similar structure but with a piperidine ring instead of a morpholine ring.
3-(morpholin-4-ylamino)-5-(4-methylphenyl)cyclohex-2-en-1-one: Similar structure with a methyl-substituted phenyl ring.
Uniqueness: 3-(morpholin-4-ylamino)-5-phenylcyclohex-2-en-1-one is unique due to the presence of the morpholine ring, which imparts specific chemical and biological properties. The combination of the morpholine ring with the phenyl-substituted cyclohexene ring makes it a versatile compound for various applications in medicinal chemistry and organic synthesis.
Properties
IUPAC Name |
3-(morpholin-4-ylamino)-5-phenylcyclohex-2-en-1-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20N2O2/c19-16-11-14(13-4-2-1-3-5-13)10-15(12-16)17-18-6-8-20-9-7-18/h1-5,12,14,17H,6-11H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FTWYCLDBEZGKDP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1NC2=CC(=O)CC(C2)C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
272.34 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-oxo-2-(1-phenylethyl)-4-{[4-(trifluoromethoxy)phenyl]amino}butanoic acid](/img/structure/B4307623.png)
![4-(3,5-DIMETHYLPHENYL)-3-{[4-(TRIFLUOROMETHOXY)PHENYL]CARBAMOYL}BUTANOIC ACID](/img/structure/B4307626.png)
![3-(3,5-DIMETHYLBENZYL)-2-METHYL-4-OXO-4-[4-(TRIFLUOROMETHOXY)ANILINO]BUTANOIC ACID](/img/structure/B4307632.png)
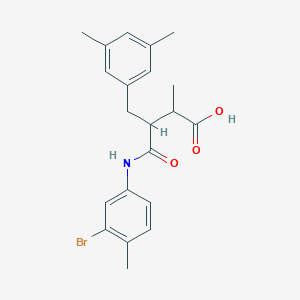
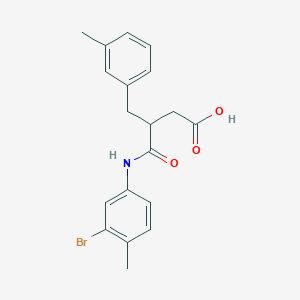
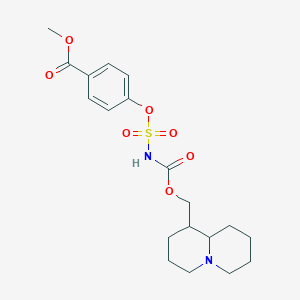
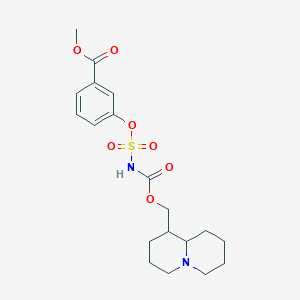
![5-{(Z)-1-[3-(1-ADAMANTYL)-1-PHENYL-1H-PYRAZOL-4-YL]METHYLIDENE}-2-IMINO-3-[4-(1H-PYRROL-1-YL)-1,2,5-OXADIAZOL-3-YL]-1,3-THIAZOLAN-4-ONE](/img/structure/B4307669.png)
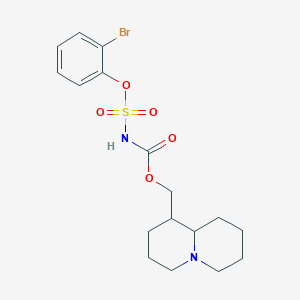
![4-{1-[(THIOPHEN-2-YL)FORMAMIDO]ETHYL}PHENYL THIOPHENE-2-CARBOXYLATE](/img/structure/B4307685.png)

![4-{[(2-methoxyethyl)(4-methylbenzyl)amino]methyl}benzonitrile](/img/structure/B4307723.png)
![1-{5-[(2-CHLOROBENZYL)SULFANYL]-1,3,4-THIADIAZOL-2-YL}-4-(4-CHLOROPHENYL)-7,7-DIMETHYL-4,6,7,8-TETRAHYDRO-2,5(1H,3H)-QUINOLINEDIONE](/img/structure/B4307726.png)
